molecular formula C17H20OS B11074417 Phenyl 1-adamantanecarbothioate

Phenyl 1-adamantanecarbothioate

Cat. No.: B11074417
M. Wt: 272.4 g/mol
InChI Key: YPOHFYZEXCWHRL-UHFFFAOYSA-N
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Description

Phenyl 1-adamantanecarbothioate is an organic compound that features a phenyl group attached to an adamantane core via a carbothioate linkage. Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The phenyl group adds aromatic characteristics, making this compound interesting for various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 1-adamantanecarbothioate can be synthesized through several methods. One common approach involves the reaction of 1-adamantanecarboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Industrial methods also emphasize the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-adamantanecarbothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles like bromine or nitronium ions, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl 1-adamantanecarbothioate has several applications across different fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound. Derivatives of adamantane are known for their antiviral and neuroprotective properties.

    Medicine: Explored for use in drug design, particularly in the development of antiviral agents and treatments for neurological disorders.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.

Mechanism of Action

The mechanism by which phenyl 1-adamantanecarbothioate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The rigid adamantane core can enhance the binding affinity and specificity of the compound, while the phenyl group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Phenyl 1-adamantanecarbothioate can be compared with other adamantane derivatives such as:

    1-adamantanecarboxylic acid: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.

    1-adamantylamine: Contains an amine group instead of a carbothioate, leading to different reactivity and applications.

    Phenyl 1-adamantaneacetate: Features an ester linkage rather than a carbothioate, affecting its chemical stability and reactivity.

The uniqueness of this compound lies in its combination of the rigid adamantane core with the reactive carbothioate group and the aromatic phenyl ring, offering a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C17H20OS

Molecular Weight

272.4 g/mol

IUPAC Name

S-phenyl adamantane-1-carbothioate

InChI

InChI=1S/C17H20OS/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2

InChI Key

YPOHFYZEXCWHRL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)SC4=CC=CC=C4

Origin of Product

United States

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